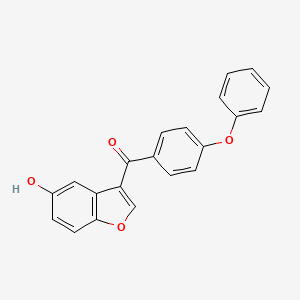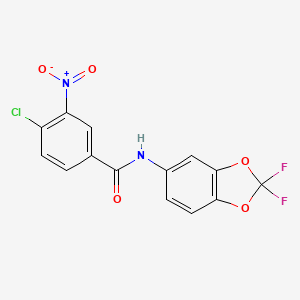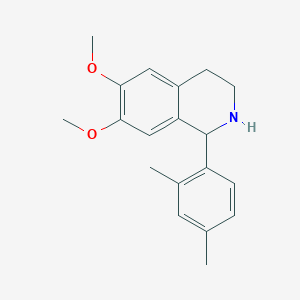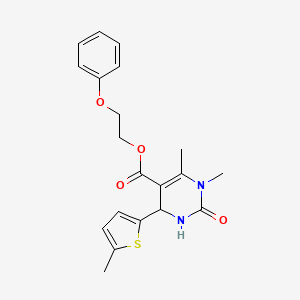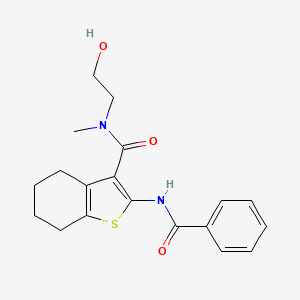![molecular formula C18H17BrN2O3S B11095068 O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate](/img/structure/B11095068.png)
O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aniline group, a phenyl ring, and a morpholinecarbothioate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE typically involves multiple steps, starting with the bromination of aniline to form 3-bromoaniline. This intermediate is then reacted with a carbonyl-containing phenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with different functional groups.
Scientific Research Applications
4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: A precursor in the synthesis of the compound.
Phenyl 4-morpholinecarbothioate: Shares structural similarities with the target compound.
Uniqueness
4-[(3-BROMOANILINO)CARBONYL]PHENYL 4-MORPHOLINECARBOTHIOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17BrN2O3S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
O-[4-[(3-bromophenyl)carbamoyl]phenyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C18H17BrN2O3S/c19-14-2-1-3-15(12-14)20-17(22)13-4-6-16(7-5-13)24-18(25)21-8-10-23-11-9-21/h1-7,12H,8-11H2,(H,20,22) |
InChI Key |
PBBBNUUNHWXQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(methylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11095000.png)
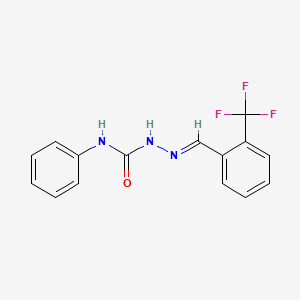
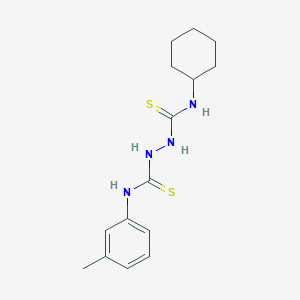
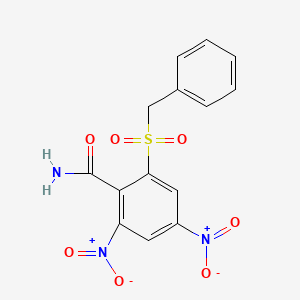
![2-{[4-(Morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B11095038.png)
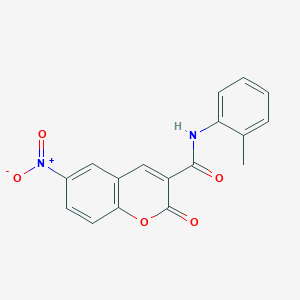
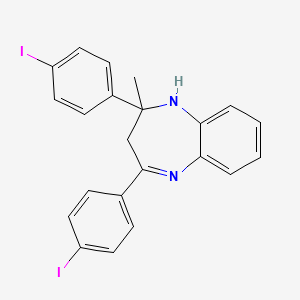
![(4Z)-4-({[4-(4-bromophenoxy)phenyl]amino}methylidene)-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11095053.png)

